1-(2-Chlorobenzoyl)-2-methylpiperazine

Physicochemical profiling Salt selection Formulation development

1-(2-Chlorobenzoyl)-2-methylpiperazine (CAS 1240565-27-8) is a synthetic N‑monoacylated piperazine derivative, characterized by an ortho‑chlorobenzoyl substituent on the N‑1 position and a methyl group at the C‑2 position of the saturated six‑membered heterocycle. The 2‑methyl group introduces a chiral center, and the ortho‑chloro substitution pattern on the benzoyl ring differentiates this regioisomer from its 3‑chloro and 4‑chloro analogs.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 1240565-27-8
Cat. No. B6332229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzoyl)-2-methylpiperazine
CAS1240565-27-8
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C12H15ClN2O/c1-9-8-14-6-7-15(9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3
InChIKeyQOHBYKMUXLHZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzoyl)-2-methylpiperazine (CAS 1240565-27-8) – Ortho-Chloro Piperazine Procurement Primer


1-(2-Chlorobenzoyl)-2-methylpiperazine (CAS 1240565-27-8) is a synthetic N‑monoacylated piperazine derivative, characterized by an ortho‑chlorobenzoyl substituent on the N‑1 position and a methyl group at the C‑2 position of the saturated six‑membered heterocycle . The 2‑methyl group introduces a chiral center, and the ortho‑chloro substitution pattern on the benzoyl ring differentiates this regioisomer from its 3‑chloro and 4‑chloro analogs. The compound is supplied as a racemate and is primarily used as a research intermediate or building block in medicinal chemistry and organic synthesis .

Core identityOrtho-chlorobenzoyl piperazine
StereochemistryRacemic mixture (2-methyl chiral center)
Use contextMedicinal chemistry intermediate / building block

Why 1-(2-Chlorobenzoyl)-2-methylpiperazine Cannot Be Replaced by Other Chlorobenzoyl Piperazine Regioisomers


The position of the chlorine substituent on the benzoyl ring (ortho, meta, or para) dictates the molecule's electronic distribution, steric environment, and conformational behavior, all of which can profoundly alter its interactions with biological targets, physicochemical properties, and reactivity in further derivatization . Even subtle differences in predicted pKa—such as the 0.12–0.13 unit elevation of the ortho isomer relative to its meta and para counterparts—can translate into meaningful shifts in ionization state, solubility, and salt formation under physiological or reaction conditions . Consequently, substituting the 2‑chloro isomer with a 3‑ or 4‑chloro analog without re‑validation risks altering the outcome of structure‑activity relationship (SAR) studies, pharmacokinetic profiling, or downstream synthetic yields.

Regioisomer mismatch
Ortho-chloro substitution creates a distinct electronic and steric environment; meta/para analogs are not interchangeable without re‑validation of SAR outcomes.
Ionization state shift
Minor predicted pKa differences between ortho and meta/para isomers may alter protonation, solubility, and salt formation under physiological or reaction conditions.
Chiral center absence
Racemic 2-methylpiperazine provides a chiral handle; achiral 1‑(2‑chlorobenzoyl)piperazine cannot offer enantioselective interaction opportunities or chiral resolution pathways.

Head‑to‑Head Quantitative Differentiation of 1-(2-Chlorobenzoyl)-2-methylpiperazine from Its Closest Analogs


Predicted pKa Shift: Ortho‑Cl vs. Meta‑Cl vs. Para‑Cl Isomers

The 2‑chloro (ortho) isomer exhibits a predicted pKa of 8.48±0.40, which is 0.12 units higher than the 3‑chloro (meta) isomer (8.36±0.40) and 0.13 units higher than the 4‑chloro (para) isomer (8.35±0.40) . This differential indicates a marginally weaker acidity (stronger basicity) of the piperazine N‑4 nitrogen, potentially influencing protonation state, solubility, and ability to form crystalline salts.

Predicted pKa shift
Cross-study comparable
Ortho pKa 8.48±0.40 vs meta 8.36±0.40 and para 8.35±0.40; +0.12 to +0.13 units higher basicity
Supports salt-form selection and pH‑dependent solubility evaluation
Predicted values; experimental confirmation not available
Physicochemical profiling Salt selection Formulation development

Predicted Boiling Point and Density Parity Across Regioisomers

The predicted boiling points are 386.0±37.0 °C (2‑Cl), 387.6±37.0 °C (3‑Cl), and 386.1±37.0 °C (4‑Cl) . Predicted densities are identical (1.178±0.06 g/cm³) for all three isomers. The near‑identity of these bulk properties means that procurement decisions must rely on more subtle molecular‑level differentiators rather than bulk physical separation characteristics.

Boiling point & density parity
Predicted; class-level
BP 386‑387.6 °C, density 1.178±0.06 g/cm³ across all three regioisomers; difference ≤1.6 °C / ≤0.001 g/cm³
Bulk properties nearly identical; regioisomer identity must be specified to avoid SAR confound
Experimental distillation data not reported
Purification Distillation Process chemistry

Chiral Center Introduction: 2‑Methylpiperazine vs. Unsubstituted Piperazine Scaffolds

The presence of a methyl group at the 2‑position of the piperazine ring creates a chiral center, yielding a racemic mixture unless otherwise specified . In contrast, 1‑(2‑chlorobenzoyl)piperazine (CAS 13754‑45‑5) is achiral. The chirality of the 2‑methylpiperazine scaffold can be exploited for enantioselective interactions with biological targets or for chiral resolution to access enantiopure intermediates .

Chiral center presence
Class-level inference
Racemic (one chiral center) vs. achiral 1-(2‑chlorobenzoyl)piperazine (no chiral center)
Enables enantioselective synthesis and chiral resolution; achiral analog cannot provide stereochemical differentiation
Structural comparison; no enantiopure data from vendor
Enantioselective synthesis Chiral resolution Drug design

Commercial Availability: Ortho Isomer Pricing and Purity from Fluorochem

1-(2-Chlorobenzoyl)-2-methylpiperazine is commercially available from Fluorochem (Cat. No. 525341) at 95+% purity, priced at approximately ¥6,556/1g, ¥10,604/2g, ¥15,906/5g, and ¥24,002/10g . Direct head‑to‑head pricing for the 3‑Cl and 4‑Cl isomers from the same vendor at equivalent purity and scale could not be obtained from the accessed sources, preventing a quantitative cost comparison; however, the ortho isomer is stocked and ready to ship, whereas the meta and para isomers may require custom synthesis or have longer lead times based on limited catalog listings.

Commercial availability
Supporting evidence
Fluorochem 95+% purity; ~¥6,556/1g. Stock available; meta/para isomers not directly comparable from same vendor
Practical procurement: ortho isomer is stocked and ready to ship
Pricing from cnreagent.com; may vary by region
Procurement Cost comparison Vendor selection

Optimal Application Scenarios for 1-(2-Chlorobenzoyl)-2-methylpiperazine Based on Quantitative Differentiation


Regioisomeric SAR Studies on Benzoylpiperazine CNS Targets

When exploring the structure‑activity relationships of benzoylpiperazine derivatives targeting CNS receptors (e.g., sigma, dopamine, serotonin), the ortho‑chloro isomer serves as an essential comparator to its meta and para analogs. The distinct electronic and steric profile of the ortho‑chloro group—reflected in the 0.12–0.13 unit pKa elevation—ensures that each regioisomer can be independently assessed for binding affinity and functional activity, avoiding SAR ambiguity introduced by positional isomerism .

Chiral Intermediate for Enantioselective Drug Synthesis

The racemic 2‑methylpiperazine scaffold provides a chiral center that can be resolved into enantiopure forms for the synthesis of stereochemically defined drug candidates. In contrast to achiral 1‑(2‑chlorobenzoyl)piperazine, the 2‑methyl analog offers a handle for asymmetric synthesis or chiral chromatography, enabling the exploration of enantiomer‑specific pharmacodynamics .

Salt Form Screening and Pre‑formulation Development

The slightly higher predicted pKa of the ortho isomer (8.48) compared to the meta and para isomers (8.35–8.36) indicates a marginally stronger basicity. This difference can be exploited in salt formation screens: counter‑ions that fail to crystallize with the meta or para isomers may yield stable crystalline salts with the ortho isomer, directly impacting developability assessments .

Ortho‑Directed Metalation or Functionalization in Synthetic Chemistry

The ortho‑chloro substituent on the benzoyl ring can act as a directing group for ortho‑metalation or subsequent nucleophilic aromatic substitution reactions, enabling late‑stage functionalization that is not possible with meta or para isomers. This unique reactivity profile makes the ortho isomer the reagent of choice for synthetic chemists seeking to elaborate the benzoyl moiety further [Class-level inference].

Application
Selection Property
Validation Focus
CNS target SAR studies
Ortho-chloro regioisomer identity
Binding affinity and functional activity comparison across regioisomers
Enantioselective drug synthesis
Racemic chiral piperazine scaffold
Chiral resolution or asymmetric synthesis feasibility
Salt form screening
Higher predicted basicity (pKa elevation)
Salt crystallinity and developability assessment
Ortho-directed functionalization
Ortho-chloro as directing group
Regioselective late-stage modification
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